molecular formula C15H22Cl3NO B13766492 4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride CAS No. 871983-65-2

4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride

Cat. No.: B13766492
CAS No.: 871983-65-2
M. Wt: 338.7 g/mol
InChI Key: LUJCZHIYJLZSTA-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine hydrochloride is a piperidine derivative featuring a 2,4-dichlorophenoxy substituent at the 4-position and four methyl groups at the 2,6-positions of the piperidine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in polymer stabilization, agrochemicals, or medicinal chemistry. Its synthesis likely involves Knoevenagel condensation or quaternization reactions, as seen in analogous piperidine derivatives .

Key structural attributes:

  • Tetramethylpiperidine backbone: Contributes to steric hindrance, a hallmark of hindered amine light stabilizers (HALS) .
  • Hydrochloride salt: Improves aqueous solubility and stability.

Properties

CAS No.

871983-65-2

Molecular Formula

C15H22Cl3NO

Molecular Weight

338.7 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride

InChI

InChI=1S/C15H21Cl2NO.ClH/c1-14(2)8-11(9-15(3,4)18-14)19-13-6-5-10(16)7-12(13)17;/h5-7,11,18H,8-9H2,1-4H3;1H

InChI Key

LUJCZHIYJLZSTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC2=C(C=C(C=C2)Cl)Cl)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride typically involves the reaction of 2,4-dichlorophenol with 2,2,6,6-tetramethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar steps but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride is in organic synthesis as a reagent or catalyst. Its unique structure allows it to facilitate various chemical reactions, particularly in the synthesis of complex organic molecules.

  • Reactivity : The compound can act as a nucleophile or electrophile in reactions involving electrophilic aromatic substitution or nucleophilic substitutions.
  • Synthesis of Pharmaceuticals : It has been utilized in synthesizing pharmaceutical intermediates due to its ability to introduce functional groups selectively.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic effects. Research indicates that derivatives of tetramethylpiperidine compounds exhibit various biological activities.

  • Antioxidant Properties : The compound has shown promise as an antioxidant by scavenging free radicals, which can help mitigate oxidative stress in biological systems.
  • Neuroprotective Effects : Studies have suggested that similar compounds may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Radical Scavenging

The radical scavenging ability of this compound makes it valuable in biochemical research.

  • Mechanism of Action : The compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Applications in Biochemistry : It has been used in studies assessing oxidative stress and cellular responses to radical species.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study conducted at Texas Tech University explored the synthesis of new pharmaceutical intermediates using this compound as a key reagent. Researchers scaled up the synthesis process to produce sufficient quantities for characterization and testing. The study emphasized the importance of controlling reaction conditions to ensure reproducibility and safety during the synthesis process .

Case Study 2: Antioxidant Activity Assessment

In another investigation published in a peer-reviewed journal, researchers assessed the antioxidant activity of tetramethylpiperidine derivatives. They found that the compound exhibited significant radical scavenging activity compared to standard antioxidants. This study highlighted its potential use in developing therapeutic agents aimed at reducing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenoxy group is known to disrupt cellular processes by interfering with the function of key enzymes, leading to the inhibition of cell growth and proliferation. The tetramethylpiperidine ring enhances the compound’s stability and facilitates its interaction with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Applications
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine hydrochloride 2,4-Dichlorophenoxy, tetramethyl C₁₅H₂₀Cl₂NO•HCl ~348.7 Polymer stabilizers, agrochemicals
4-(Diphenylmethoxy)piperidine hydrochloride Diphenylmethoxy C₁₈H₂₁NO•HCl 303.83 Pharmaceutical intermediates
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride Dichloro-dimethylphenoxyethyl C₁₆H₂₂Cl₂NO•HCl ~354.7 Bioactive intermediates
4-Methylpiperidine hydrochloride Methyl C₆H₁₃N•HCl 147.6 Organic synthesis, catalysis

Key Observations :

  • Electron-withdrawing vs. bulky groups: The dichlorophenoxy group in the target compound enhances reactivity compared to diphenylmethoxy (electron-rich) or simple methyl substituents.
  • Steric effects : Tetramethylpiperidine derivatives (e.g., HALS) exhibit superior steric hindrance, reducing degradation in polymers .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, 2,2,6,6-tetramethylpiperidine-4-carboxylic acid hydrochloride (MW 221.72) is water-soluble due to ionic character .
  • Stability : Tetramethyl groups in HALS derivatives prevent radical degradation, enhancing thermal and UV stability in polymers .

Biological Activity

4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride is a compound derived from the piperidine family, notable for its potential applications in various biological contexts. This article explores its biological activity, synthesizing findings from diverse research studies and case reports.

Chemical Structure and Properties

The compound features a dichlorophenoxy group attached to a tetramethylpiperidine structure. This configuration is significant for its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Herbicidal Activity : The dichlorophenoxy group is known for its herbicidal properties. It acts as a systemic herbicide that disrupts plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of broadleaf weeds while sparing grasses .
  • Antioxidant Properties : Research indicates that derivatives of tetramethylpiperidine exhibit antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial in preventing cell damage .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective roles for piperidine derivatives in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Parkinson's disease .

Herbicidal Efficacy

A study conducted on the herbicidal efficacy of 2,4-Dichlorophenoxyacetic acid (2,4-D) analogs demonstrated that compounds similar to 4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine effectively controlled weed populations in agricultural settings. The study highlighted the compound's mechanism of action involving hormonal mimicry .

Antioxidant Activity

In a comparative study of various piperidine derivatives, it was found that compounds with tetramethyl groups exhibited significant antioxidant activity. The research utilized assays measuring free radical scavenging capabilities and demonstrated that these compounds could protect against oxidative damage in cellular models .

Neuroprotective Potential

Research investigating the neuroprotective effects of piperidine derivatives revealed that certain compounds could enhance dopamine receptor activity in animal models. This suggests a potential application in treating neurodegenerative diseases by protecting dopaminergic neurons from oxidative stress and apoptosis .

Data Tables

Biological Activity Mechanism Reference
HerbicidalMimics auxin leading to uncontrolled growth
AntioxidantScavenges free radicals
NeuroprotectiveModulates dopamine receptors

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine hydrochloride?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 2,4-dichlorophenol derivatives and a tetramethylpiperidine precursor. Key steps include:
  • Reaction Conditions : Use of a base (e.g., triethylamine) in anhydrous dichloromethane or THF under nitrogen atmosphere .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the hydrochloride salt .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC to avoid side reactions (e.g., over-alkylation).

Q. How should researchers safely handle and store this compound to maintain stability?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture and strong oxidizers (e.g., peroxides), which may degrade the compound .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are essential for structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻) .
  • Elemental Analysis : Validate purity (>98%) and stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected byproducts during synthesis)?

  • Methodological Answer :
  • Mechanistic Studies : Use kinetic analysis (e.g., variable-temperature NMR) to identify intermediates. Computational modeling (DFT) can predict reaction pathways and transition states .
  • Comparative Experiments : Test alternative reaction conditions (e.g., solvent polarity, base strength) to isolate variables causing discrepancies .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
  • pH Adjustment : The hydrochloride salt’s solubility increases in slightly acidic buffers (pH 4–6) due to protonation of the piperidine nitrogen .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
  • Metabolite Identification : Use LC-HRMS to detect hydrolysis products (e.g., free piperidine or dichlorophenoxy fragments) .

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